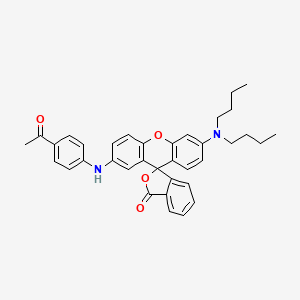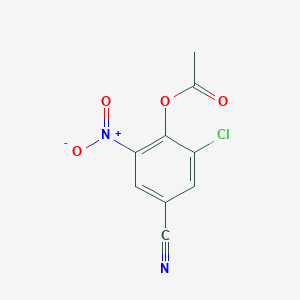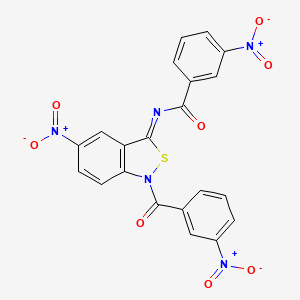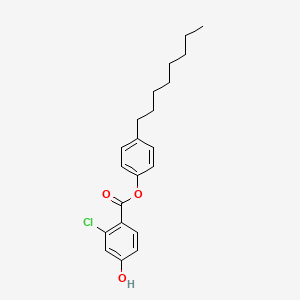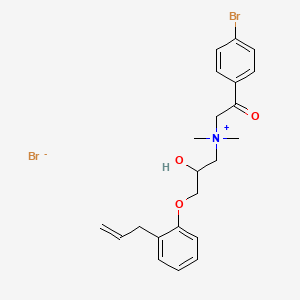
Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromure de 4-bromo-N-(2-hydroxy-3-(2-(2-propényl)phénoxy)propyl)-N,N-diméthyl-β-oxo-benzèneéthanaminium est un composé organique complexe qui présente un cycle benzénique bromé, un groupe éthanaminium et un fragment phénoxypropyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bromure de 4-bromo-N-(2-hydroxy-3-(2-(2-propényl)phénoxy)propyl)-N,N-diméthyl-β-oxo-benzèneéthanaminium implique généralement plusieurs étapes. Une voie courante comprend la bromation d'un dérivé benzénique suivie de l'introduction du groupe éthanaminium par une série de réactions de substitution. Le fragment phénoxypropyle est ensuite attaché par une réaction d'éthérification. Le produit final est obtenu après purification et cristallisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. Les conditions de réaction telles que la température, la pression et le choix du solvant sont optimisées pour garantir une pureté élevée et une constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le bromure de 4-bromo-N-(2-hydroxy-3-(2-(2-propényl)phénoxy)propyl)-N,N-diméthyl-β-oxo-benzèneéthanaminium peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle benzénique bromé, en utilisant des réactifs tels que l'hydroxyde de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Hydroxyde de sodium en solutions aqueuses ou alcooliques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner le remplacement de l'atome de brome par divers nucléophiles.
Applications de la recherche scientifique
Le bromure de 4-bromo-N-(2-hydroxy-3-(2-(2-propényl)phénoxy)propyl)-N,N-diméthyl-β-oxo-benzèneéthanaminium a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du bromure de 4-bromo-N-(2-hydroxy-3-(2-(2-propényl)phénoxy)propyl)-N,N-diméthyl-β-oxo-benzèneéthanaminium implique son interaction avec des cibles moléculaires spécifiques. Le cycle benzénique bromé peut participer à des réactions de substitution électrophile aromatique, tandis que le groupe éthanaminium peut interagir avec des récepteurs biologiques. Le fragment phénoxypropyle peut améliorer la solubilité et la biodisponibilité du composé, facilitant son transport et son activité dans les systèmes biologiques.
Applications De Recherche Scientifique
Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide involves its interaction with specific molecular targets. The brominated benzene ring can participate in electrophilic aromatic substitution reactions, while the ethanaminium group can interact with biological receptors. The phenoxypropyl moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and activity within biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de 4-chloro-N-(2-hydroxy-3-(2-(2-propényl)phénoxy)propyl)-N,N-diméthyl-β-oxo-benzèneéthanaminium
- Fluorure de 4-fluoro-N-(2-hydroxy-3-(2-(2-propényl)phénoxy)propyl)-N,N-diméthyl-β-oxo-benzèneéthanaminium
Unicité
Le bromure de 4-bromo-N-(2-hydroxy-3-(2-(2-propényl)phénoxy)propyl)-N,N-diméthyl-β-oxo-benzèneéthanaminium est unique en raison de la présence de l'atome de brome, qui peut influencer de manière significative sa réactivité et son activité biologique. La taille et l'électronégativité de l'atome de brome peuvent affecter l'interaction du composé avec les cibles moléculaires, le distinguant de ses analogues chloro et fluoro.
Propriétés
Numéro CAS |
105996-44-9 |
|---|---|
Formule moléculaire |
C22H27Br2NO3 |
Poids moléculaire |
513.3 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl]-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C22H27BrNO3.BrH/c1-4-7-18-8-5-6-9-22(18)27-16-20(25)14-24(2,3)15-21(26)17-10-12-19(23)13-11-17;/h4-6,8-13,20,25H,1,7,14-16H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
VNXJIZYCYMGERO-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC(COC1=CC=CC=C1CC=C)O)CC(=O)C2=CC=C(C=C2)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


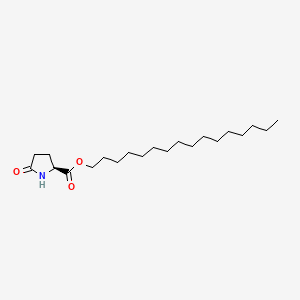
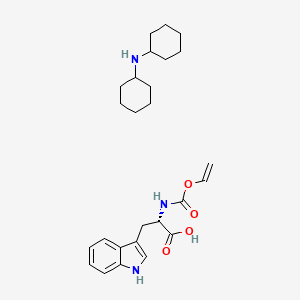

![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
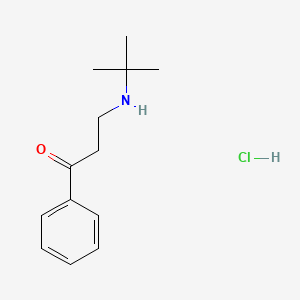
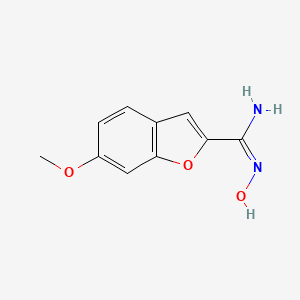
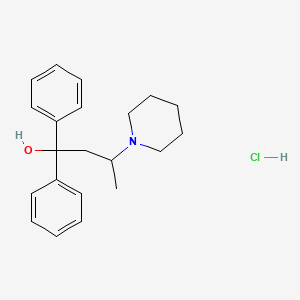

![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)
